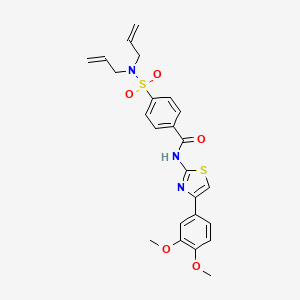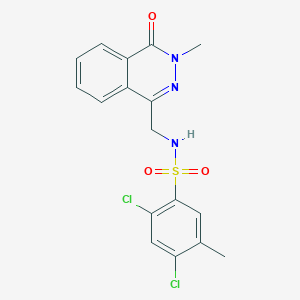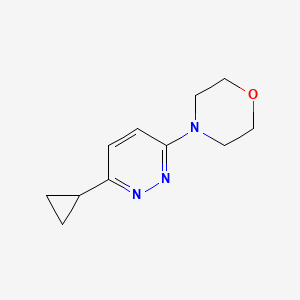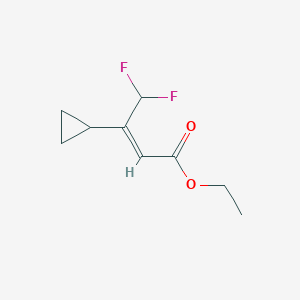
4-(N,N-diallylsulfamoyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N,N-diallylsulfamoyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzamide is a complex organic compound featuring a benzamide core linked to a thiazole ring and a sulfamoyl group with diallyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-diallylsulfamoyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Benzamide Group: The thiazole derivative is then reacted with 4-aminobenzoyl chloride to form the benzamide linkage.
Introduction of the Sulfamoyl Group: The final step involves the reaction of the intermediate with N,N-diallylsulfamoyl chloride under basic conditions to introduce the sulfamoyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the diallyl groups.
Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.
Substitution: The benzamide and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.
Material Science: Potential use in the development of novel polymers and materials with specific electronic properties.
Biology and Medicine
Antimicrobial Agents: The thiazole ring is a common motif in antimicrobial compounds, suggesting potential use in developing new antibiotics.
Cancer Research: The compound’s structure allows for interactions with biological targets, making it a candidate for anticancer drug development.
Industry
Pharmaceuticals: Used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Agriculture: Potential use in the development of agrochemicals for pest control.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The sulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its action in biological systems.
相似化合物的比较
Similar Compounds
4-(N,N-diallylsulfamoyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzamide: can be compared with other thiazole-containing benzamides and sulfamoyl derivatives.
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzamide: Lacks the sulfamoyl group, potentially reducing its solubility and bioactivity.
4-(N,N-diallylsulfamoyl)benzamide: Lacks the thiazole ring, which may affect its ability to interact with biological targets.
Uniqueness
The combination of the thiazole ring, benzamide core, and diallylsulfamoyl group makes this compound unique, offering a balance of chemical reactivity and biological activity that is not commonly found in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-5-13-27(14-6-2)34(29,30)19-10-7-17(8-11-19)23(28)26-24-25-20(16-33-24)18-9-12-21(31-3)22(15-18)32-4/h5-12,15-16H,1-2,13-14H2,3-4H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORCQQHODXIUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B2944197.png)
![7-Oxabicyclo[2.2.1]heptan-1-ylmethanol](/img/structure/B2944198.png)

![2-[(3,4-Difluorophenoxy)methyl]morpholine;hydrochloride](/img/structure/B2944202.png)
![N-(3,5-dimethylphenyl)-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2944203.png)

![3-(3-Fluorophenyl)-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2944208.png)
![3-Methyl-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2944209.png)
![3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride](/img/structure/B2944212.png)
![5-(5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid](/img/structure/B2944213.png)
![6-[5-[3-(3-Methylthiophen-2-yl)propanoyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2944214.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide](/img/structure/B2944215.png)

